molecular formula C17H19N3O2 B2995751 N-(2-(3-氧代-3,5,6,7-四氢-2H-环戊[c]吡哒嗪-2-基)乙基)-2-苯基乙酰胺 CAS No. 2034470-58-9

N-(2-(3-氧代-3,5,6,7-四氢-2H-环戊[c]吡哒嗪-2-基)乙基)-2-苯基乙酰胺

货号 B2995751
CAS 编号: 2034470-58-9
分子量: 297.358
InChI 键: QSYJVBQTQZJHSO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

潜在的抗哮喘剂

研究表明三唑并[1,5-c]嘧啶作为潜在的抗哮喘剂的发展。这些化合物已被确认为介质释放抑制剂,表明它们通过抑制引起哮喘症状的介质释放而在哮喘治疗中的用途。这项研究表明相关化合物在开发用于哮喘管理的新型治疗剂中的潜力 (Medwid等人,1990)

强心活性

另一项研究重点介绍了二氢吡哒嗪酮衍生物的发现和正性肌力作用,表明它们可用作强心剂。这些化合物在动物模型中显示出有效的正性肌力作用,表明它们通过增加心脏收缩力治疗心脏病的潜力 (Robertson等人,1986)

组胺H3受体反向激动剂

一系列新的吡哒嗪-3-酮衍生物已被优化用于治疗注意力和认知障碍。这些化合物作为组胺H3受体反向激动剂,表明它们在增强认知功能和治疗与认知障碍相关的疾病方面的适用性 (Hudkins等人,2011)

抗菌活性

对与噻吩环稠合的嘧啶酮和恶嗪酮衍生物的研究表明具有显着的抗菌活性。这些研究表明此类化合物在开发新的抗菌剂以对抗细菌和真菌感染方面的潜力 (Hossan等人,2012)

化学合成和反应性

研究还集中在相关化合物的化学合成和反应性上,为新的合成途径和化学研究中的潜在应用提供了宝贵的见解。例如,合成新类别的吡哒嗪-3-酮和相关衍生物提供了对为各种科学应用创造复杂分子的见解 (Ibrahim和Behbehani,2014)

作用机制

Target of Action

The primary target of this compound is the RIP1 kinase . RIP1 kinase plays a crucial role in the regulation of cell survival and death, making it a significant target for therapeutic interventions.

Mode of Action

The compound is designed to inhibit the activity of RIP1 kinase . By binding to the kinase, it prevents the enzyme from performing its function, thereby disrupting the biochemical processes that depend on this enzyme.

Pharmacokinetics

It is mentioned that the compound possesses moderate rip1 kinase inhibitory activity and p-gp mediated efflux , which could influence its bioavailability and distribution within the body.

属性

IUPAC Name

N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-16(11-13-5-2-1-3-6-13)18-9-10-20-17(22)12-14-7-4-8-15(14)19-20/h1-3,5-6,12H,4,7-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYJVBQTQZJHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-phenylacetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。